N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 5-methyl group and a carboxamide moiety at position 3. The carboxamide is further modified with a cyano-(2,4-difluorophenyl)methyl group.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O/c1-9-4-5-23-15(21-9)12(8-20-23)16(24)22-14(7-19)11-3-2-10(17)6-13(11)18/h2-6,8,14H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGQQMTYMPDTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a cyano group and a difluorophenyl substituent. The structural formula is crucial for understanding its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key oncogenic pathways:
- BRAF(V600E) Inhibition : Compounds similar to this compound have shown significant inhibitory effects against BRAF(V600E), a common mutation in melanoma .
- Synergistic Effects with Chemotherapy : In vitro studies demonstrated that combinations of pyrazole derivatives with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) through synergistic mechanisms .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be attributed to its interaction with various cytokines and inflammatory mediators .
Antimicrobial Activity
Emerging data suggest that pyrazole derivatives exhibit antimicrobial properties. The compound's efficacy against bacterial strains has been evaluated, indicating potential applications in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Cyano Group | Enhances binding affinity to targets |
| 2,4-Difluorophenyl | Increases lipophilicity and potency |
| Methyl Group at Position 5 | Modulates metabolic stability |
Case Studies
- Breast Cancer Study : A recent study investigated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, particularly in the MDA-MB-231 cell line, suggesting a promising avenue for treatment strategies targeting aggressive breast cancer subtypes .
- Antimalarial Activity : Another study evaluated chloroquine-pyrazole analogs against Plasmodium falciparum. The results showed that several derivatives had significant activity against chloroquine-resistant strains, indicating potential for developing new antimalarial therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Position 5 and 7 Modifications
- Compound 7a (): Features 5,7-dimethyl substitution and a phenylcarboxamide group. Cytotoxicity data suggest moderate activity, though specific targets are unclear .
- Compound 5a (): Contains a saturated tetrahydropyrimidine ring and N-butylcarboxamide. Demonstrates cathepsin K inhibition (IC50 ~25 µM), highlighting the importance of carboxamide side chains in protease binding .
- Compound 3209-0786 (): Shares the 2,4-difluorophenyl group with the target compound but incorporates a tetrahydropyrimidine ring and trifluoromethyl group. The saturated ring may alter conformational flexibility, affecting target engagement .
Carboxamide Side Chain Diversity
- Compound 2d (): Bipyridinylmethyl substituent. The nitrogen-rich side chain improves solubility but may reduce blood-brain barrier penetration .
- Compound 2f (): Trifluoromethoxyphenyl group. The electron-withdrawing trifluoromethoxy moiety enhances metabolic stability compared to methoxy groups .
- Compound 10a (): Includes a 4-methoxyphenylamino group. Methoxy substituents often improve solubility but may decrease potency due to reduced lipophilicity .
Key Observations :
Physicochemical and Pharmacokinetic Properties
| Compound | logP (Predicted) | Molecular Weight | Solubility Profile |
|---|---|---|---|
| Target Compound | ~3.5 | 452.38 | Low (high lipophilicity) |
| 2d (Bipyridinylmethyl) | ~2.8 | ~400 | Moderate (polar groups) |
| 5a (N-Butylcarboxamide) | ~3.0 | ~450 | Low to moderate |
| 10a (4-Methoxyphenylamino) | ~2.5 | ~420 | High (polar substituents) |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, PPh₃, 1,4-dioxane, 80°C | 34–74 | |
| Amide Formation | HATU, DIPEA, DMF, RT | 68–85 | |
| Purification | Ethyl acetate/methanol (9:1) on silica gel | - |
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₃F₂N₅O expected at m/z 366.12) .
- X-Ray Crystallography : Resolve regiochemistry (e.g., orthorhombic Pbca space group, Z=8 for related derivatives) .
Basic: What in vitro assays evaluate kinase inhibition for pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Q. Table 2: Example Kinase Inhibition Data
| Compound | c-Src IC₅₀ (nM) | Selectivity (vs. Abl) | Reference |
|---|---|---|---|
| 7f.HCl | 12 | >100-fold |
Advanced: How to optimize regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
Methodological Answer:
- Directing Groups : Use meta-directing substituents (e.g., -CF₃) to control cross-coupling positions .
- Solvent/Temperature : Polar aprotic solvents (DMF, 65°C) improve nucleophilic substitution yields (e.g., 68.5% in 1,4-dioxane vs. 29% in DMF) .
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ for sterically hindered couplings) .
Advanced: How do docking studies inform binding interactions with kinases?
Methodological Answer:
- Protein Preparation : Retrieve kinase structures (e.g., c-Src, PDB: 2SRC) and optimize protonation states .
- Ligand Docking : Use AutoDock Vina or Glide to predict binding poses (e.g., pyrimidine core occupying ATP-binding pocket) .
- Binding Energy Analysis : Calculate ΔG values to rank derivatives; validate with MD simulations .
Key Interaction : The cyano group forms hydrogen bonds with hinge-region residues (e.g., Met343 in c-Src) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., ATP concentration, incubation time) .
- Structural Validation : Confirm batch purity via HPLC and crystallography to rule out polymorph effects .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ variations due to cell-line-specific expression) .
Advanced: Assessing blood-brain barrier (BBB) penetration for CNS-targeted derivatives
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
